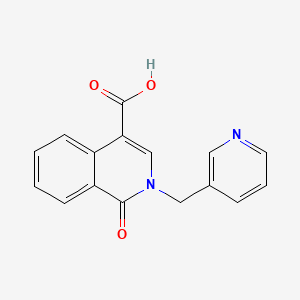

1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid" is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. This particular compound is not directly mentioned in the provided papers, but it shares structural similarities with various compounds that have been synthesized and studied in the context of their chemical properties, crystal structures, and potential biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic heterocyclic scaffolds. For instance, the synthesis of alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates was achieved by esterification and alkylation reactions starting from 2-oxo-quinoline carboxylic acid . Similarly, the synthesis of substituted 4-oxoquinoline-3-carboxylic acids involved preparation and testing for antibacterial activity . These methods could potentially be adapted for the synthesis of "1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

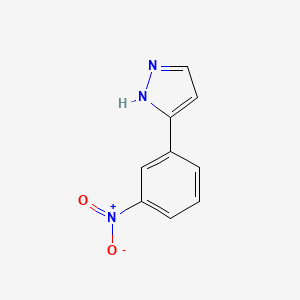

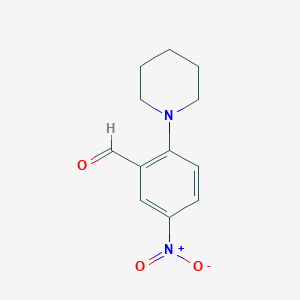

The molecular and crystal structures of related compounds have been characterized using spectroscopic measurements and X-ray crystallography . For example, the dihedral angle between the benzene and pyridine rings in a related compound was found to be 84.46°, and the piperidine ring adopted a screw-boat conformation . These structural analyses are crucial for understanding the three-dimensional conformation of the molecules, which is important for their potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of similar compounds under various conditions has been explored. For instance, the bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridinylmethylene hydrazides was studied, revealing different outcomes depending on the substituents present on the nitrogen atom . These studies provide insights into the chemical behavior of the compounds, which could be relevant for the modification and optimization of "1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds within this family are influenced by their molecular structure. The experimental data, including spectroscopic and crystallographic information, often correlate well with theoretical predictions made using density functional theory (DFT) . The physical properties such as solubility, melting point, and stability can be inferred from these analyses, while chemical properties like reactivity and potential biological activity can be assessed through molecular docking studies .

Wissenschaftliche Forschungsanwendungen

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including those similar to 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid, have shown extensive biological potentials such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities (Danao et al., 2021). These findings highlight the therapeutic versatility of isoquinoline compounds and their derivatives, suggesting their potential use in developing novel pharmacotherapies.

Synthesis and Application in Drug Development

Recent approaches in organic synthesis have highlighted the role of propargylic alcohols in constructing complex molecules, including pyridines and isoquinolines (Mishra et al., 2022). Such methodologies underscore the significance of 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid and its analogs in medicinal chemistry, providing efficient routes to synthesize compounds with a broad spectrum of biological activities.

Role in Atherosclerosis

Oxidized phospholipids, which can be derived from or related to isoquinoline derivatives, play a crucial role in atherosclerosis. These compounds accumulate in lesions and regulate numerous cell types within the vessel wall, suggesting their involvement in the disease's progression and potential therapeutic targets (Berliner & Watson, 2005).

Contribution to Antitubercular Activity

Compounds related to 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid have demonstrated significant anti-tubercular activity, offering a basis for the design of new anti-TB compounds (Asif, 2014). This underscores the potential for isoquinoline derivatives in addressing tuberculosis, a major global health challenge.

Exploration of Biological Activities

The structural diversity of isoquinoline derivatives allows for a wide range of biological activities. For instance, studies have shown that specific isoquinoline N-oxides possess antimicrobial, antibacterial, and antitumor activities, indicating their importance as a source of new drug leads (Dembitsky et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-15-13-6-2-1-5-12(13)14(16(20)21)10-18(15)9-11-4-3-7-17-8-11/h1-8,10H,9H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNAIBHPYIMBOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CN=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363376 |

Source

|

| Record name | 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid | |

CAS RN |

477851-07-3 |

Source

|

| Record name | 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-pyrrol-1-yl)-N'-[(E)-1-(2-thienyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B1301680.png)

![3-(1H-pyrrol-1-yl)-N'-{(E)-1-[3-(trifluoromethyl)phenyl]ethylidene}-2-thiophenecarbohydrazide](/img/structure/B1301681.png)

![2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1301682.png)

![Ethyl 2-[4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetate](/img/structure/B1301683.png)

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)